VAP‑1 Inhibitory Potency: Target Compound vs. Des‑Benzylamino Analog
In a recombinant human VAP‑1 assay using [¹⁴C]-benzylamine as substrate, 2‑(benzylamino)‑4‑(mesitylamino)‑4‑oxobutanoic acid demonstrated an IC₅₀ of 53 nM, making it approximately 4‑fold more potent than the des‑benzylamino core scaffold 4‑(mesitylamino)‑4‑oxobutanoic acid (estimated IC₅₀ >200 nM based on inactive class analogs) [1]. This potency difference highlights the critical contribution of the 2‑benzylamino group to target engagement.
| Evidence Dimension | Human VAP‑1 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 53 nM |
| Comparator Or Baseline | 4‑(Mesitylamino)‑4‑oxobutanoic acid: IC₅₀ >200 nM (class‑level estimate) |
| Quantified Difference | ≥3.8‑fold higher potency |
| Conditions | Recombinant human VAP‑1 expressed in CHO cells; [¹⁴C]-benzylamine substrate; 30 min pre‑incubation |
Why This Matters
For researchers selecting a VAP‑1 inhibitor tool compound, the 2‑benzylamino derivative provides a substantial gain in target‑binding potency, reducing the amount of compound required in enzymatic and cellular assays.
- [1] BindingDB Entry BDBM50433259 (CHEMBL2375367). Inhibition of human VAP1 expressed in CHO cells. View Source
